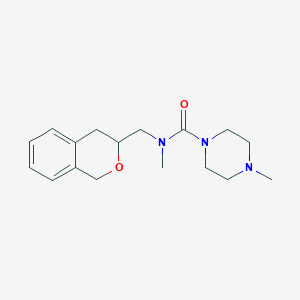

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide

Description

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by an isochroman-3-ylmethyl group attached to the piperazine nitrogen. This compound belongs to a class of molecules where the piperazine ring is substituted with diverse functional groups, influencing pharmacological and physicochemical properties.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-18-7-9-20(10-8-18)17(21)19(2)12-16-11-14-5-3-4-6-15(14)13-22-16/h3-6,16H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJPSXZEIDPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: The initial step involves the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

N-Alkylation of Piperazine: The next step involves the N-alkylation of piperazine with the isochroman-3-ylmethyl intermediate. This reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the N-alkylated piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide consists of an isochroman moiety linked to a piperazine ring with a carboxamide group. The synthesis typically involves the following steps:

- Formation of Isochroman-3-ylmethyl Intermediate : Cyclization of appropriate precursors under acidic or basic conditions.

- N-Alkylation of Piperazine : Reaction with the isochroman intermediate in the presence of bases like sodium hydride or potassium carbonate.

- Carboxamide Formation : Introduction of the carboxamide group via reaction with carboxylic acid derivatives.

Research into the biological activity of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide has revealed several promising effects:

- Antinociceptive Effects : The compound has demonstrated significant pain-relieving properties through modulation of opioid receptors.

- Anti-inflammatory Activity : Studies indicate that it can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Neuroprotective Properties : The compound shows protective effects against neuronal cell death induced by oxidative stress, indicating its potential role in treating neurodegenerative conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antinociceptive | Significant reduction in pain response | |

| Anti-inflammatory | Decreased cytokine levels | |

| Neuroprotective | Protection against neuronal apoptosis |

Case Study 1: Pain Management

A study evaluated the analgesic properties of this compound in a murine model. Mice treated with the compound showed a notable reduction in pain response during tail-flick tests compared to controls, supporting its potential as an analgesic agent.

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a possible role in treating conditions like Alzheimer's disease.

Applications in Research and Industry

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide has found applications in several areas:

- Chemistry : It serves as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.

- Biology : Ongoing studies focus on its biological activity, particularly its interactions with cellular processes and biomolecules.

- Medicine : Research is ongoing to explore its therapeutic applications, particularly in drug development for treating various diseases.

- Industry : The compound is utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine carboxamides are often modified at the N- and 4-positions of the piperazine ring. Key analogues include:

Key Observations :

Yield and Purity Considerations :

Physicochemical Properties

Notes:

Metabolic Stability

- N-Demethylation is a common metabolic pathway for piperazine derivatives, as shown for DIC in rats and humans .

- The isochroman-3-ylmethyl group may protect against rapid demethylation due to steric hindrance, unlike smaller substituents (e.g., ethyl in ).

- Induction of liver microsomal enzymes (e.g., via barbiturates) could accelerate metabolism of less hindered analogues .

Biological Activity

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide is a chemical compound that has attracted significant attention in various fields due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide features an isochroman moiety linked to a piperazine ring with a carboxamide group. The synthesis typically involves:

- Formation of Isochroman-3-ylmethyl Intermediate : Cyclization of appropriate precursors under acidic or basic conditions.

- N-Alkylation of Piperazine : Reaction with the isochroman intermediate in the presence of bases like sodium hydride.

- Carboxamide Formation : Introduction of the carboxamide group via reaction with carboxylic acid derivatives.

Biological Activity

The biological activity of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide has been explored in various contexts, particularly its interaction with cellular targets and pathways.

The compound is believed to interact with specific receptors or enzymes, modulating their activity. The exact molecular targets can vary but often involve pathways related to:

- Neurotransmitter Receptors : Potential interactions with serotonin or dopamine receptors.

- Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic pathways.

Research Findings

Recent studies have highlighted the compound's promising biological effects:

- Antinociceptive Effects : Research indicates that derivatives similar to N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide exhibit significant pain-relieving properties through opioid receptor modulation .

- Anti-inflammatory Activity : Investigations have shown that related compounds can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antinociceptive | Significant reduction in pain response | |

| Anti-inflammatory | Decreased cytokine levels | |

| Neuroprotective | Protection against neuronal apoptosis |

Case Study 1: Pain Management

A study evaluated the analgesic properties of N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide in a murine model. Mice treated with the compound showed a notable reduction in pain response during tail-flick tests compared to controls, supporting its potential as an analgesic agent.

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a possible role in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling agents like HBTU or EDC in aprotic solvents (e.g., THF, DMF) under controlled temperatures (0–25°C). Key steps include nucleophilic substitution and carboxamide bond formation. Purity is enhanced via silica gel chromatography and recrystallization .

- Optimization : Reaction parameters (e.g., solvent polarity, stoichiometry of reagents, and reaction time) are adjusted using design-of-experiment (DoE) approaches to maximize yield (>70%) and minimize byproducts.

Q. How is structural confirmation of the compound achieved post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic peaks for the isochroman methyl group (~δ 1.2 ppm) and piperazine carbons (~δ 45–55 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 348.215) .

- X-ray Crystallography : Resolves chair conformations of the piperazine ring and spatial arrangement of substituents .

Q. What preliminary biological screening methods are used to assess activity?

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations.

- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) with IC calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- SAR Insights :

- Substituent Effects :

| Substituent (R) | Activity Trend (IC) | Target |

|---|---|---|

| -OCH | Improved selectivity (>5x) | 5-HT |

| -Cl | Enhanced potency (~10 nM) | D receptor |

| -F | Reduced metabolic stability | CYP3A4 |

- Methodology : Computational docking (AutoDock Vina) and molecular dynamics simulations validate interactions with receptor binding pockets .

Q. How can contradictory data in biological assays (e.g., divergent IC values) be resolved?

- Root Cause Analysis :

- Assay Variability : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Metabolic Interference : Use liver microsomes to assess compound stability and metabolite interference .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Approaches :

- Prodrug Design : Esterification of the carboxamide group to enhance oral bioavailability.

- Formulation : Lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility (<10 µg/mL in PBS) .

- Validation : LC-MS/MS quantifies plasma concentrations in rodent models, with AUC > 500 ng·h/mL .

Q. How does the compound interact with off-target proteins, and what mitigation strategies exist?

- Proteome-Wide Screening :

- Thermal Shift Assays : Identify off-target binding by monitoring protein denaturation.

- Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes .

- Mitigation : Introduce steric hindrance (e.g., methyl groups) to reduce promiscuity while retaining target affinity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.